molecular formula C21H24Cl2N2O B13785268 2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride CAS No. 67939-85-9

2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride

Cat. No.: B13785268
CAS No.: 67939-85-9
M. Wt: 391.3 g/mol
InChI Key: MNKZPKQHZSLEFW-UHFFFAOYSA-N
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Description

2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two aminophenyl groups attached to a cyclohexanone core, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride typically involves the condensation of 4-aminobenzaldehyde with 3-methylcyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific ions or molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride is unique due to the presence of aminophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

67939-85-9

Molecular Formula

C21H24Cl2N2O

Molecular Weight

391.3 g/mol

IUPAC Name

2,6-bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride

InChI

InChI=1S/C21H22N2O.2ClH/c1-14-2-7-17(12-15-3-8-18(22)9-4-15)21(24)20(14)13-16-5-10-19(23)11-6-16;;/h3-6,8-14H,2,7,22-23H2,1H3;2*1H

InChI Key

MNKZPKQHZSLEFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC2=CC=C(C=C2)N)C(=O)C1=CC3=CC=C(C=C3)N.Cl.Cl

Origin of Product

United States

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